Cas no 57527-71-6 (1'-Hydroxy1,1'-bicyclohexyl-1-carbonitrile)

1'-Hydroxy1,1'-bicyclohexyl-1-carbonitrile is a versatile intermediate in organic synthesis. It boasts high purity and stability, enabling precise reactions for the production of pharmaceuticals and agrochemicals. This compound is known for its excellent solubility in organic solvents, facilitating efficient synthesis processes. Its structural simplicity and availability make it a preferred choice in chemical research and development.
1'-Hydroxy1,1'-bicyclohexyl-1-carbonitrile structure
57527-71-6 structure
Product name:1'-Hydroxy1,1'-bicyclohexyl-1-carbonitrile
CAS No:57527-71-6
MF:C13H21NO
MW:207.31200
CID:947156
PubChem ID:11401510

1'-Hydroxy1,1'-bicyclohexyl-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1'-HYDROXY-BICYCLOHEXYL-1-CARBONITRILE
    • 1-(1-hydroxycyclohexyl)cyclohexane-1-carbonitrile
    • [1,1'-Bicyclohexyl]-1-carbonitrile,1'-hydroxy
    • 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile
    • 1'-hydroxy-[1,1'-bi(cyclohexane)]-1-carbonitrile
    • 1'-hydroxy-1,1'-bi(cyclohexyl)-1-carbonitrile
    • 1'-Hydroxy[1,1'-bicyclohexyl]-1-carbonitrile
    • AKOS015963105
    • DTXSID80464727
    • 57527-71-6
    • 1'-Hydroxy1,1'-bicyclohexyl-1-carbonitrile
    • Inchi: InChI=1S/C13H21NO/c14-11-12(7-3-1-4-8-12)13(15)9-5-2-6-10-13/h15H,1-10H2
    • InChI Key: ICCISKPVFQAFJZ-UHFFFAOYSA-N
    • SMILES: C1CCC(CC1)(C#N)C2(CCCCC2)O

Computed Properties

  • Exact Mass: 207.16200
  • Monoisotopic Mass: 207.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44Ų
  • XLogP3: 3.4

Experimental Properties

  • PSA: 44.02000
  • LogP: 3.15568

1'-Hydroxy1,1'-bicyclohexyl-1-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H947040-1g
1'-Hydroxy[1,1'-bicyclohexyl]-1-carbonitrile
57527-71-6
1g
$ 870.00 2022-06-04
TRC
H947040-250mg
1'-Hydroxy[1,1'-bicyclohexyl]-1-carbonitrile
57527-71-6
250mg
$546.00 2023-05-18
TRC
H947040-500mg
1'-Hydroxy[1,1'-bicyclohexyl]-1-carbonitrile
57527-71-6
500mg
$5453.00 2023-05-18
TRC
H947040-100mg
1'-Hydroxy[1,1'-bicyclohexyl]-1-carbonitrile
57527-71-6
100mg
$121.00 2023-05-18
TRC
H947040-1000mg
1'-Hydroxy[1,1'-bicyclohexyl]-1-carbonitrile
57527-71-6
1g
$1051.00 2023-05-18

Additional information on 1'-Hydroxy1,1'-bicyclohexyl-1-carbonitrile

1'-Hydroxy-1,1'-bicyclohexyl-1-carbonitrile (CAS No. 57527-71-6): An Overview of Its Structure, Properties, and Applications

1'-Hydroxy-1,1'-bicyclohexyl-1-carbonitrile (CAS No. 57527-71-6) is a unique compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its distinctive structure and potential applications. This compound belongs to the class of bicyclic compounds and features a hydroxyl group and a nitrile group, which contribute to its chemical reactivity and biological activity.

The molecular formula of 1'-Hydroxy-1,1'-bicyclohexyl-1-carbonitrile is C13H20NO, with a molecular weight of approximately 204.30 g/mol. The compound's structure consists of two cyclohexane rings connected by a single bond, with a hydroxyl group attached to one of the rings and a nitrile group attached to the other. This arrangement provides a rigid framework that can influence the compound's physical and chemical properties.

In terms of physical properties, 1'-Hydroxy-1,1'-bicyclohexyl-1-carbonitrile is typically a white crystalline solid at room temperature. It has a melting point in the range of 85-87°C and is slightly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and dichloromethane. These solubility characteristics make it suitable for various chemical reactions and analytical techniques.

The chemical reactivity of 1'-Hydroxy-1,1'-bicyclohexyl-1-carbonitrile is primarily influenced by its functional groups. The hydroxyl group can participate in hydrogen bonding and can be readily deprotonated to form an alkoxide ion, making it useful in nucleophilic substitution reactions. The nitrile group can undergo hydrolysis to form carboxylic acids or can be reduced to form primary amines, which are valuable intermediates in organic synthesis.

In the context of medicinal chemistry, 1'-Hydroxy-1,1'-bicyclohexyl-1-carbonitrile has shown promise as a lead compound for the development of new drugs. Recent studies have explored its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, preliminary research suggests that it may have antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.

The biological activity of 1'-Hydroxy-1,1'-bicyclohexyl-1-carbonitrile has also been investigated in the context of cancer research. In vitro studies have demonstrated that it can induce apoptosis in certain cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. These findings suggest that further exploration of this compound could lead to the development of novel anticancer agents.

Beyond its medicinal applications, 1'-Hydroxy-1,1'-bicyclohexyl-1-carbonitrile has found use in materials science and polymer chemistry. Its rigid bicyclic structure makes it an attractive building block for the synthesis of advanced materials with tailored mechanical properties. For example, it has been used as a monomer in the preparation of high-performance polymers with enhanced thermal stability and mechanical strength.

In summary, 1'-Hydroxy-1,1'-bicyclohexyl-1-carbonitrile (CAS No. 57527-71-6) is a versatile compound with a unique structure that offers a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its distinctive functional groups provide opportunities for chemical modification and biological activity modulation, making it a valuable compound for further research and development.

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